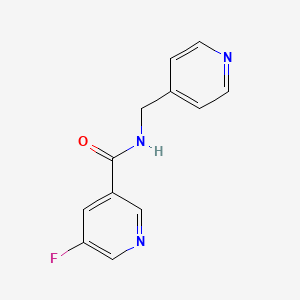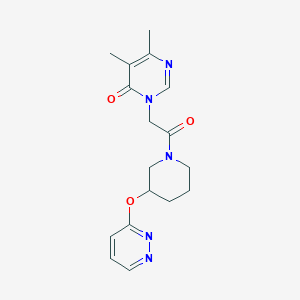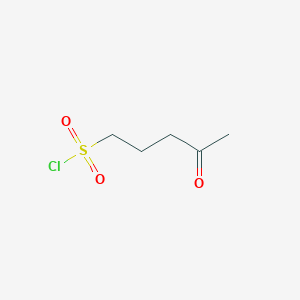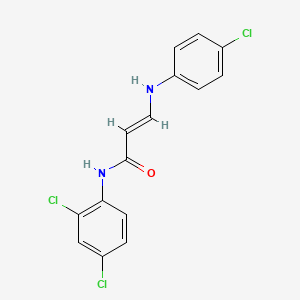
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is primarily based on its interaction with the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound binds to the benzodiazepine site on the GABAA receptor, which enhances the inhibitory effects of GABA and leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its high potency and selectivity for the GABAA receptor, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the potential toxicity of this compound and its derivatives must be carefully evaluated in preclinical studies before they can be considered for clinical use.
Direcciones Futuras
There are several future directions for the research on N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, including the development of more potent and selective GABAA receptor antagonists, the optimization of the synthesis method for this compound and its derivatives, and the investigation of the potential therapeutic applications of this compound in various diseases such as anxiety disorders, epilepsy, and cancer. In addition, the use of this compound as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties is an area of active research.
Métodos De Síntesis
The synthesis of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves the reaction of 3,4-dichloroaniline and 4-thianylacetic acid with 1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to be a potent and selective antagonist of the GABAA receptor, which is a key target for the treatment of anxiety disorders, epilepsy, and insomnia. In cancer research, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3OS/c18-15-3-2-13(12-16(15)19)20-17(23)22-7-1-6-21(8-9-22)14-4-10-24-11-5-14/h2-3,12,14H,1,4-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOHIVGKAWDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)
![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)

